molecular formula C14H14N2O3 B1387380 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 1172556-47-6

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1387380
CAS No.: 1172556-47-6
M. Wt: 258.27 g/mol
InChI Key: NOGWXNZVAOZYAI-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound It is characterized by a pyrimidine ring substituted with an ethyl group at the 2-position, a methoxyphenyl group at the 4-position, and a carboxylic acid group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α) production . These interactions suggest that this compound may have potential anti-inflammatory and neuroprotective effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In neuronal cells, this compound has been shown to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . Additionally, it inhibits the production of nitric oxide and TNF-α in LPS-stimulated human microglia cells, further supporting its anti-inflammatory potential . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the NF-kB inflammatory pathway by binding to active residues of ATF4 and NF-kB proteins . This binding interaction leads to the suppression of inflammatory responses and the promotion of neuroprotection. Additionally, the compound’s ability to reduce endoplasmic reticulum stress and apoptosis further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed over extended periods . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without any observed toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . These findings suggest that there is a threshold for the beneficial effects of this compound, and careful dosage optimization is necessary for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways of this compound also influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing for its accumulation in target tissues . Once inside the cells, it interacts with intracellular proteins that facilitate its distribution to specific cellular compartments. This targeted distribution enhances the compound’s therapeutic effects and minimizes potential off-target interactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and endoplasmic reticulum, where it exerts its neuroprotective and anti-inflammatory effects . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and activity . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxy-5-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxyphenyl group.

    4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid: Contains a methylthio group instead of an ethyl group.

Uniqueness

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWXNZVAOZYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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